Home > Products > Screening Compounds P132865 > 4-(4-chlorobenzenesulfonyl)-N-(3-nitrophenyl)butanamide
4-(4-chlorobenzenesulfonyl)-N-(3-nitrophenyl)butanamide - 941987-95-7

4-(4-chlorobenzenesulfonyl)-N-(3-nitrophenyl)butanamide

Catalog Number: EVT-2951012
CAS Number: 941987-95-7
Molecular Formula: C16H15ClN2O5S
Molecular Weight: 382.82
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis of 4-chlorobenzenesulfonyl chloride: This can be achieved by reacting chlorobenzene with chlorosulfonic acid [].
  • Synthesis of N-(3-nitrophenyl)butanamide: This can be achieved by reacting butyryl chloride with 3-nitroaniline [].
  • Coupling reaction: Reacting 4-chlorobenzenesulfonyl chloride with N-(3-nitrophenyl)butanamide in the presence of a base like pyridine or triethylamine could yield the desired compound [, ].
Mechanism of Action

While the specific mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide is unknown, insights can be drawn from the mechanisms of structurally similar sulfonamide derivatives described in the provided papers. For instance, some sulfonamides act as enzyme inhibitors by binding to the active site of the target enzyme [, ]. The presence of the butanamide and substituted phenyl rings in the molecule suggests potential interactions with hydrophobic pockets within protein targets.

Applications
  • Medicinal Chemistry: Sulfonamides are well-known for their diverse biological activities []. This compound could be investigated for potential use as an antibacterial, antifungal, anti-inflammatory, or anticancer agent.

JD5037 (S,S)

Compound Description: JD5037 (1) is a potent and selective, peripherally acting inverse agonist of the cannabinoid (CB1 R) receptor. Peripheral CB1 receptor antagonists/inverse agonists have great potential in the treatment of metabolic disorders like type 2 diabetes, obesity, and nonalcoholic steatohepatitis. []

Relevance: While the structure of JD5037 is not explicitly provided in the abstract, its description as a "peripheral CB1 receptor antagonist/inverse agonist" suggests the presence of a lipophilic group, potentially an amide or sulfonamide, similar to the target compound “4-((4-chlorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide”. The presence of a sulfonamide group and an aromatic ring, often found in CB1 receptor modulators, further strengthens this relationship. []

[2H8]-JD5037 (S, S)

Compound Description: This is the octadeuterated analog of JD5037. It serves as a valuable tool for quantifying unlabeled JD5037 in clinical ADME studies and as an LC-MS/MS bioanalytical standard. []

Relevance: Being an analog of JD5037, it likely shares significant structural similarities with the target compound, “4-((4-chlorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide”. The presence of a deuterated sulfonamide group and an aromatic ring in [2H8]-JD5037 reinforces its structural relation to the target compound. []

2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-butanamide

Compound Description: This compound, also known as Pigment P.Y.74, is a pigment used in the paint industry. The study focused on determining its structural parameters and molecular properties using quantum calculations. []

2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxo-N-phenyl-butanamide

Compound Description: This compound (MNPDOPBA) was studied for its structural characteristics using vibrational spectral techniques, including FT-IR and FT-Raman spectroscopy. The study confirmed that MNPDOPBA exists in a hydrazone configuration in its solid state. []

(2S)-2-hydroxy-3-methyl-N-[(2S)-1-{[(1S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl]amino}-1-oxopropan-2-yl]butanamide (LY450139, semagacestat)

Compound Description: This compound, LY450139, is a γ-secretase inhibitor (GSI) investigated for its effects on cognitive function in amyloid precursor protein-transgenic and nontransgenic mice. While acute dosing showed some improvement in memory deficits, chronic use led to cognitive impairment, possibly due to the accumulation of β-C-terminal fragment (β-CTF) of amyloid precursor protein (APP). []

Relevance: LY450139 and "4-((4-chlorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide" are structurally dissimilar, with LY450139 lacking the sulfonamide group characteristic of the target compound. The research interest in LY450139 lies in its role as a GSI, which is not directly related to the structural features of the target compound. []

(2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide (BMS-708163)

Compound Description: BMS-708163 is another γ-secretase inhibitor (GSI) studied for its effects on cognition in a similar manner to LY450139. It demonstrated similar effects on memory, with acute benefits but chronic impairments, again potentially linked to β-CTF accumulation. []

{(2S,4R)-1-[(4R)-1,1,1-trifluoro-7-methyloctan-4-yl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid (GSM-2)

Compound Description: GSM-2 is a second-generation γ-secretase modulator (GSM) that, unlike GSIs, reduces Aβ42 without increasing β-CTF. Studies showed GSM-2 improved memory deficits in APP-transgenic mice without the cognitive impairments observed with GSIs. []

Relevance: GSM-2 is structurally distinct from “4-((4-chlorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide”. It lacks the sulfonamide and nitrophenyl groups present in the target compound. Its mechanism of action as a GSM is also not directly related to the target compound's structure. []

N-(3-isobutyl-9,10-dimethoxy-1,2,3,4,6,7-hexahydro-11bH-benzo[a]quinolizin-2-yl)-4-[(4-azido-2-nitrophenyl)amino]butanamide ([3H]TBA)

Compound Description: This compound is a radiolabeled azido derivative of tetrabenazine designed to study the monoamine carrier in chromaffin granule membranes. It acts as a photoaffinity label, binding reversibly in the dark and covalently upon irradiation. []

4-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (a1)

Compound Description: This compound, designated as (a1), is a 1,3,4-thiadiazole derivative synthesized and evaluated for anticonvulsant activity using the maximal electroshock (MES) method. It exhibited good anticonvulsant activity in the study. []

4-amino-N-[5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl]benzenesulfonamide (a4)

Compound Description: This compound, (a4), is another 1,3,4-thiadiazole derivative synthesized and tested for anticonvulsant activity. It also demonstrated good anticonvulsant activity in the MES model. []

Relevance: Compound (a4) also belongs to the sulfonamide class, sharing this feature with “4-((4-chlorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide”. It also contains a 4-chlorophenyl group, though its attachment point and overall structure differ from the target. Similar to (a1), (a4) incorporates a 1,3,4-thiadiazole ring, absent in the target compound. []

Relevance: Structurally, (a2) shares the sulfonamide functional group with "4-((4-chlorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide". It also possesses a chlorophenyl group, albeit at the 2-position, unlike the 4-position in the target compound. As with the previous two compounds, the presence of the 1,3,4-thiadiazole ring differentiates it from the target compound. []

4-amino-N-[5-(2-nitrophenyl)-1,3,4-thiadiazole-2-yl]benzenesulfonamide (a5)

Compound Description: This compound, (a5), is yet another 1,3,4-thiadiazole derivative synthesized and tested for anticonvulsant activity. Like (a2), it exhibited moderate activity in the MES model. []

Relevance: (a5), belonging to the sulfonamide class, shares this feature with “4-((4-chlorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide”. While it possesses a nitrophenyl group like the target compound, its position on the ring (2-position vs. 3-position) and the presence of the 1,3,4-thiadiazole ring make it structurally distinct. []

N-(4-nitrophenyl)-3-oxo-butanamide (3)

Compound Description: This compound serves as a key intermediate in the synthesis of pyrimidine derivatives with potential cytotoxic activity. []

Relevance: N-(4-nitrophenyl)-3-oxo-butanamide (3) shares the core structure of a nitrophenylbutanamide with "4-((4-chlorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide". The key difference lies in the presence of the sulfonyl and chlorophenyl groups in the target compound, which are absent in compound (3). []

2-bromo-4-chloro-N-(4-nitrophenyl)butanamide

Compound Description: This compound undergoes cyclization in basic media to form the corresponding 1-phenylpyrrolidin-2-one. This cyclization is followed by hydrolysis, yielding a substituted 4-amino-N-phenylbutanoate. []

4-chloro-N-(4-nitrophenyl)butanamide

Compound Description: Similar to the previous compound, this butanamide derivative undergoes cyclization and hydrolysis in basic conditions, resulting in a substituted 4-amino-N-phenylbutanoate. []

4-chloro-2-methyl-N-(4-nitrophenyl)butanamide

Compound Description: This butanamide derivative, like the previous two, undergoes cyclization and hydrolysis under basic conditions, ultimately forming a substituted 4-amino-N-phenylbutanoate. []

Properties

CAS Number

941987-95-7

Product Name

4-(4-chlorobenzenesulfonyl)-N-(3-nitrophenyl)butanamide

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)butanamide

Molecular Formula

C16H15ClN2O5S

Molecular Weight

382.82

InChI

InChI=1S/C16H15ClN2O5S/c17-12-6-8-15(9-7-12)25(23,24)10-2-5-16(20)18-13-3-1-4-14(11-13)19(21)22/h1,3-4,6-9,11H,2,5,10H2,(H,18,20)

InChI Key

OFYSSELNAWMBCW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.